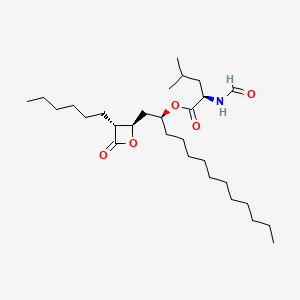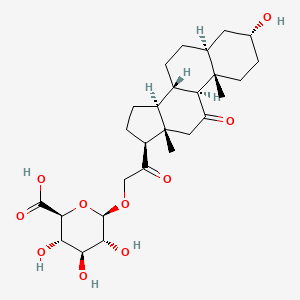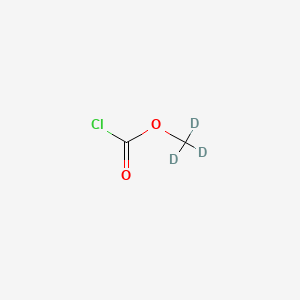
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is an organic compound that features a benzyloxy group, a methoxy group, and a phenoxyacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile typically involves the reaction of 3-(benzyloxy)-4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 2-(3-(Benzyloxy)-4-methoxyphenoxy)ethylamine.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or improved mechanical strength.
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Benzyloxy)-4-hydroxyphenoxy)acetonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
2-(3-(Benzyloxy)-4-ethoxyphenoxy)acetonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
2-(3-(Benzyloxy)-4-methylphenoxy)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
1219796-86-7 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.3 |
Nombre IUPAC |
2-(4-methoxy-3-phenylmethoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C16H15NO3/c1-18-15-8-7-14(19-10-9-17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3 |
Clave InChI |
JYKWAYSTRDOLTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC#N)OCC2=CC=CC=C2 |
Sinónimos |
2-[3-Methoxy-4-(phenylmethoxy)phenoxy]acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)








